molecular formula C8H4F4O3S B6611089 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride CAS No. 2866319-28-8

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride

Cat. No. B6611089
CAS RN: 2866319-28-8
M. Wt: 256.18 g/mol
InChI Key: UHFJNRCCUOILOE-UHFFFAOYSA-N
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Description

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride (TFA-SF) is a synthetic compound that is used in a variety of scientific research applications. It is a highly reactive and versatile compound that is used in various laboratory experiments to study chemical reactions, biochemical and physiological effects, and more.

Scientific Research Applications

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, proteins, and other biomolecules. 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is also used in the synthesis of fluorescent probes for imaging and detection of biological molecules. Additionally, 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is used in the synthesis of metal-organic frameworks and other nanomaterials.

Mechanism of Action

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is a highly reactive compound that reacts with a variety of molecules. The compound is highly electrophilic and reacts with nucleophiles such as amines, alcohols, thiols, and carboxylic acids. The reaction is typically an SN2 substitution reaction in which the 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride displaces a leaving group such as a halide or sulfonate group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is used in a variety of scientific research applications and has been shown to have a variety of biochemical and physiological effects. The compound has been shown to interact with proteins, peptides, and other biomolecules. It has also been shown to interact with enzymes and other proteins involved in metabolic pathways. Additionally, 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride has been shown to interact with DNA and RNA and has been shown to affect gene expression.

Advantages and Limitations for Lab Experiments

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is a highly reactive and versatile compound that is used in a variety of scientific research applications. The compound has several advantages for laboratory experiments. It is a highly reactive compound that can be used to synthesize a variety of organic compounds. Additionally, the compound is relatively inexpensive and is readily available. However, there are some limitations to using 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride in laboratory experiments. The compound is highly toxic and must be handled with care. Additionally, the compound is highly volatile and must be stored in an inert atmosphere such as nitrogen or argon.

Future Directions

There are a variety of future directions for the use of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride in scientific research. The compound can be used to synthesize a variety of organic compounds and biomolecules. Additionally, the compound can be used to study the biochemical and physiological effects of various compounds and drugs. Additionally, the compound can be used to study the interaction of proteins, peptides, and other biomolecules. Finally, the compound can be used to study the interaction of DNA and RNA and the effect on gene expression.

Synthesis Methods

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride is synthesized from trifluoroacetic anhydride (TFAA) and benzene-1-sulfonyl fluoride (BSF). The reaction is carried out in the presence of a catalytic amount of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is carried out at a temperature of 80-100°C and the reaction mixture is stirred for 2-3 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and the product is isolated by filtration or crystallization.

properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3S/c9-8(10,11)7(13)5-1-3-6(4-2-5)16(12,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFJNRCCUOILOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoroacetyl)benzene-1-sulfonyl fluoride

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